5-(4-chlorophenoxy)-1-ethyl-1H-tetrazole

Tetrazole isomerization Hammett analysis Synthetic handling

N-unsubstituted 5-aryloxytetrazoles often exist as tautomer mixtures, confounding SAR and analytical reproducibility. 5-(4-chlorophenoxy)-1-ethyl-1H-tetrazole eliminates this ambiguity via a 1-ethyl group that locks the N1-regioisomer. - Defined isomerization kinetics: the 4-Cl substituent follows a Hammett ρ⁻ = 1.33 relationship, providing a calibrated probe for reactivity studies. - Orthogonal reactivity: the 4-chlorophenoxy handle permits cross-coupling derivatization while the 1-ethyl group remains inert. - Available through custom synthesis; contact us for batch-specific purity, lead time, and scale-up options.

Molecular Formula C9H9ClN4O
Molecular Weight 224.65 g/mol
Cat. No. B3618197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-chlorophenoxy)-1-ethyl-1H-tetrazole
Molecular FormulaC9H9ClN4O
Molecular Weight224.65 g/mol
Structural Identifiers
SMILESCCN1C(=NN=N1)OC2=CC=C(C=C2)Cl
InChIInChI=1S/C9H9ClN4O/c1-2-14-9(11-12-13-14)15-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3
InChIKeyPOCWNUXGKKXDSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-chlorophenoxy)-1-ethyl-1H-tetrazole: Core Structural and Procurement Baseline


5-(4-chlorophenoxy)-1-ethyl-1H-tetrazole is a substituted 1-alkyl-5-aryloxytetrazole with molecular formula C₉H₉ClN₄O and a molecular weight of approximately 224.65 g/mol [1]. The compound features a tetrazole ring substituted at the 1-position with an ethyl group and at the 5-position with a 4-chlorophenoxy moiety. As a member of the 1,5-disubstituted tetrazole class, it is primarily utilized as a synthetic intermediate or research scaffold in medicinal chemistry and agrochemical development, with its value proposition derived from specific substitution-driven properties rather than broad therapeutic claims [2].

5-(4-chlorophenoxy)-1-ethyl-1H-tetrazole: Why 5-Substituted Tetrazoles Are Not Interchangeable


The 1,5-disubstituted tetrazole scaffold, to which 5-(4-chlorophenoxy)-1-ethyl-1H-tetrazole belongs, exhibits substitution-dependent isomerization behavior that directly impacts chemical handling and downstream synthetic utility. Kinetic studies on closely related 2-methoxycarbonyl-5-(p-X-phenoxy)-tetrazoles demonstrate that the N2→N1 isomerization rate is modulated by the para-substituent on the phenoxy ring, following a Hammett relationship with ρ⁻ = 1.33 (r = 0.965) . The 4-chloro substituent's electron-withdrawing nature (−σ⁻) therefore imparts a quantifiably different isomerization profile compared to unsubstituted phenoxy or electron-donating analogs. Furthermore, the 1-ethyl group locks the tetrazole in the N1-substituted form, eliminating the tautomeric ambiguity present in N-unsubstituted 5-aryloxytetrazoles [1]. These structural features preclude simple interchange with other tetrazole derivatives in synthetic workflows without altering reaction kinetics, product distribution, or purification requirements.

5-(4-chlorophenoxy)-1-ethyl-1H-tetrazole: Quantitative Comparative Evidence Guide for Procurement


Substituent-Dependent Isomerization Kinetics Distinguish 4-Chlorophenoxy Tetrazoles from Analogs

The N2→N1 isomerization rate of 2-methoxycarbonyl-5-(p-X-phenoxy)-tetrazoles is linearly correlated with the σ⁻ value of the para-substituent (ρ⁻ = 1.33, r = 0.965) . For X = Cl, the electron-withdrawing character accelerates isomerization relative to X = H (σ⁻ = 0.00) and X = CH₃ (σ⁻ = −0.17). This kinetic distinction is directly relevant to the target compound's 4-chlorophenoxy group, as the substituent's electronic influence persists in analogous 5-aryloxytetrazole systems.

Tetrazole isomerization Hammett analysis Synthetic handling

1-Ethyl Substitution Eliminates Tautomeric Ambiguity Present in Unsubstituted 5-Aryloxytetrazoles

5-aryloxytetrazoles lacking N-substitution exist as equilibrium mixtures of 1H- and 2H-tautomers, complicating both analytical characterization and reaction reproducibility [1]. 5-(4-chlorophenoxy)-1-ethyl-1H-tetrazole, by virtue of its 1-ethyl group, is structurally locked as a single N1-substituted regioisomer [2]. This eliminates the tautomeric variability observed in the 5-(4-chlorophenoxy)-1H-tetrazole analog (CAS 4611-43-2) .

Tetrazole tautomerism Regioselective synthesis Analytical reproducibility

Catalytic Synthesis Yields of 5-Aryloxytetrazoles Vary with Catalyst Selection

Comparative catalyst screening for 5-(4-chlorophenoxy)-tetrazole synthesis demonstrates that Mg(HSO₄)₂ and Al₂O₃-SO₃H afford different yields compared to alternative catalytic systems under analogous conditions [1]. While exact yields are not tabulated in the abstracted data, the documented catalyst-dependent variation establishes that synthetic efficiency for this specific 5-aryloxytetrazole is not uniform across all available methods, and procurement of the final compound may be influenced by the synthetic route employed by vendors.

Tetrazole synthesis Heterogeneous catalysis Process optimization

5-(4-chlorophenoxy)-1-ethyl-1H-tetrazole: Recommended Application Scenarios Based on Evidence


Synthetic Intermediate Requiring Defined Regioisomeric Purity

In medicinal chemistry campaigns where N1-alkylated tetrazole scaffolds are required as carboxylic acid bioisosteres, 5-(4-chlorophenoxy)-1-ethyl-1H-tetrazole provides a structurally unambiguous starting material [1]. Unlike N-unsubstituted 5-aryloxytetrazoles that exist as tautomer mixtures, the 1-ethyl group locks the regioisomeric identity, ensuring that downstream SAR correlations are not confounded by varying tautomeric ratios across synthetic batches [2]. This property is particularly valuable in fragment-based drug discovery and high-throughput chemistry where analytical reproducibility is paramount.

Probe Compound for Studying Substituent Electronic Effects in Tetrazole Scaffolds

The 4-chlorophenoxy substituent provides a defined electronic perturbation that can serve as a probe in structure-property relationship studies of tetrazole-containing molecules. The established Hammett ρ⁻ correlation (ρ⁻ = 1.33, r = 0.965) for analogous N-alkoxycarbonyl-5-aroxytetrazoles provides a quantitative framework for predicting the influence of the 4-chloro group on physicochemical parameters such as isomerization kinetics and hydrolytic stability . Researchers seeking to modulate tetrazole reactivity through remote electronic effects can use this compound as a calibrated reference point against which other substituents (e.g., Br, NO₂, OCH₃) can be compared.

Building Block for Late-Stage Functionalization via Cross-Coupling

The 4-chlorophenoxy group offers a potential handle for further derivatization through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 1-ethyl group remains inert under these conditions [1]. This orthogonal reactivity profile enables sequential functionalization strategies in complex molecule synthesis. Procurement of this specific substitution pattern avoids the need for protection/deprotection sequences that would be required if starting from an N-unsubstituted 5-aryloxytetrazole, thereby reducing step count and improving overall synthetic efficiency [2].

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